molecular formula C15H14N2O B8317755 2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8317755
M. Wt: 238.28 g/mol
InChI Key: NKWLQPFAKHTUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-pyridin-3-yl)-3,4-dihydro-2H-isoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C15H14N2O/c1-11-6-8-16-10-14(11)17-9-7-12-4-2-3-5-13(12)15(17)18/h2-6,8,10H,7,9H2,1H3

InChI Key

NKWLQPFAKHTUGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using analogous reaction conditions as described in Example 1, 3,4-dihydro-2H-isoquinolin-1-one (I-23b: 150 mg, 1.0204 mmol) was reacted with 3-iodo-4-methyl-pyridine (223.4 mg, 1.0204 mmol), 1,4-dioxane (3 mL), copper iodide (19.4 mg, 0.1020 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (48.1 mL, 0.3061 mmol) and potassium phosphate (540.8 mg, 2.551 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 85 mg of the product (35% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
223.4 mg
Type
reactant
Reaction Step Two
[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
48.1 mL
Type
reactant
Reaction Step Two
Quantity
540.8 mg
Type
reactant
Reaction Step Two
Quantity
19.4 mg
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
35%

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